4-[(phenylamino)methyl]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(anilinomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIROXLDYGJVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358337 | |
| Record name | Benzoic acid, 4-[(phenylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110137-64-9 | |
| Record name | Benzoic acid, 4-[(phenylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 4 Phenylamino Methyl Benzoic Acid and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
While one-dimensional NMR provides foundational data, complex molecules often have overlapping signals that are difficult to assign with certainty. Multi-dimensional NMR techniques, particularly 2D NMR, are instrumental in resolving these ambiguities by revealing correlations between different nuclei either through chemical bonds or through space.
For 4-[(phenylamino)methyl]benzoic acid, a COSY (Correlation Spectroscopy) experiment would be highly informative. This 2D NMR technique identifies protons that are coupled to each other, typically over two or three bonds. For instance, it would highlight correlations between adjacent aromatic protons on the same ring, which is crucial for their specific assignment.
Another vital 2D technique is HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) . These experiments correlate directly bonded proton and carbon atoms. In the HSQC spectrum of this compound, a cross-peak would connect the methylene (B1212753) protons to the methylene carbon, thus definitively linking their respective signals in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) provides insights into longer-range couplings, typically over two to four bonds. This is particularly useful for establishing the connectivity between different molecular fragments. For example, an HMBC experiment could reveal a correlation between the methylene protons and the quaternary carbon of the benzoic acid ring (the C1 position) and the ipso-carbon of the phenylamine ring, thereby confirming the linkage of the central methylene bridge to both aromatic systems. Correlations might also be detected between the amine proton and the methylene carbon, as well as carbons of the phenyl ring. rsc.org
Table 1: Predicted Key 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC |
| Methylene (-CH₂-) | Methylene (-CH₂-) | Carboxyl (-COOH), Aromatic C1 (benzoic), Aromatic C1' (phenylamino) |
| Amine (-NH-) | - | Methylene (-CH₂-), Aromatic C1' (phenylamino), Aromatic C2'/C6' (phenylamino) |
| Aromatic (benzoic) | Aromatic (benzoic) | Other aromatic carbons (benzoic), Methylene (-CH₂-) |
| Aromatic (phenylamino) | Aromatic (phenylamino) | Other aromatic carbons (phenylamino), Methylene (-CH₂-) |
| This table represents expected correlations and may vary based on experimental conditions. |
While solution-state NMR characterizes molecules in a mobile, solvated state, solid-state NMR (ssNMR) provides valuable information about the structure and packing of molecules in their solid forms, which can be either crystalline or amorphous. In the solid state, anisotropic interactions that are averaged out in solution become prominent, resulting in broad spectral lines. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance signal intensity and narrow these lines.
For this compound, ssNMR could be employed to investigate polymorphism—the existence of multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. The ¹³C CP-MAS spectra of different polymorphs would likely display variations in chemical shifts due to differences in local electronic environments and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine functionalities. nih.govresearchgate.net Analysis of these chemical shift differences can provide insights into the molecular conformation and packing arrangement within the crystal lattice. researchgate.net
Molecules are not static; they undergo various dynamic processes like bond rotations and conformational changes. Dynamic NMR (DNMR) is utilized to study these processes when their rates are comparable to the NMR timescale. nih.govnih.gov For this compound, several dynamic processes could be explored.
One such process is the rotation around the C-N bond of the phenylamino (B1219803) group and the C-C bond connecting the methylene bridge to the benzoic acid moiety. At low temperatures, these rotations may be slow on the NMR timescale, leading to distinct signals for non-equivalent aromatic protons or carbons. As the temperature increases, the rate of rotation also increases, causing these signals to merge into a time-averaged signal. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to determine the energy barriers and rates of these conformational exchanges. For instance, restricted rotation around the C-N bond could render the ortho- and meta-protons of the phenylamino ring magnetically non-equivalent.
Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-resolution mass spectrometry provides highly accurate measurements of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition. For this compound (C₁₄H₁₃NO₂), the exact mass can be calculated. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass can be calculated and compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the calculated and measured exact masses provides strong evidence for the proposed molecular formula.
Table 2: Calculation of the Exact Mass of this compound
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 14 | 12.00000 | 168.00000 |
| Hydrogen (¹H) | 13 | 1.00783 | 13.10179 |
| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |
| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |
| Total (Calculated Monoisotopic Mass) | 227.09463 |
An experimental HRMS measurement yielding a mass very close to 227.0946 would confirm the elemental composition of C₁₄H₁₃NO₂.
Tandem mass spectrometry (MS/MS) is a technique in which ions of a specific m/z ratio are selected, fragmented, and the m/z ratios of the resulting fragment ions are analyzed. This provides detailed structural information. For this compound, the protonated molecule [M+H]⁺ (with an m/z of approximately 228.1) would typically be selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
The fragmentation pattern can be predicted based on the molecule's structure. Probable fragmentation pathways for [this compound+H]⁺ would involve the cleavage of the bonds around the central methylene group, as these are relatively weak. nih.gov
Key expected fragment ions are outlined in the table below:
Table 3: Predicted Key Fragment Ions from MS (B15284909)/MS of [this compound+H]⁺
| m/z (approx.) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 182 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. miamioh.edu |
| 134 | [C₇H₆NO]⁺ | Cleavage of the CH₂-phenyl bond, retaining the phenylaminomethyl moiety. |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the N-CH₂ bond, forming the p-carboxybenzyl cation. docbrown.info |
| 93 | [C₆H₇N]⁺ | Cleavage of the CH₂-phenyl bond, forming the anilinium ion. nih.gov |
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. For analogues of this compound, crystallographic studies reveal common structural motifs, particularly the formation of hydrogen-bonded dimers.
An example is the crystal structure of 4-[(2-Phenylethyl)amino]benzoic acid , which differs by an additional methylene group in the linker. In its crystalline form, two independent molecules are present in the asymmetric unit. nih.gov A key feature is the formation of a classic carboxylic acid dimer, where two molecules are linked by a pair of O—H⋯O hydrogen bonds. nih.gov This arrangement is a very common and stable supramolecular synthon in carboxylic acids. The two aromatic rings within each molecule are significantly twisted with respect to each other. nih.gov
Similarly, the crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid also exhibits the formation of centrosymmetric acid-acid dimers through O—H⋯O hydrogen bonds. nih.govresearchgate.net The dihedral angle between its aromatic rings is reported to be 42.44 (7)°. nih.gov Another analogue, 4-Fluoro-2-(phenylamino)benzoic acid , also shows two independent molecules in the asymmetric unit which form A–B acid–acid dimers via pairwise O—H⋯O hydrogen bonds. nih.gov
Table 1: Crystallographic Data for Analogues of this compound
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 4-[(2-Phenylethyl)amino]benzoic acid | Monoclinic | P21/c | Two molecules in asymmetric unit; acid-acid dimer formation via O—H⋯O hydrogen bonds. | nih.gov |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Monoclinic | C2/c | Centrosymmetric acid-acid dimers; dihedral angle of 42.44 (7)° between aromatic rings. | nih.govresearchgate.net |
| 4-Fluoro-2-(phenylamino)benzoic acid | Not specified | Not specified | Two independent molecules (A and B) in asymmetric unit; form A-B acid-acid dimers. | nih.gov |
Powder X-ray Diffraction for Polymorphism and Amorphous Characterization
Powder X-ray Diffraction (PXRD) is a crucial technique for analyzing the bulk properties of a crystalline solid, including identifying different polymorphic forms and assessing the degree of crystallinity. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties.
There is no specific literature available detailing the PXRD analysis of this compound or its close analogues to determine potential polymorphism or amorphous character. However, given that related molecules like mefenamic acid, another N-phenyl substituted aminobenzoic acid derivative, are known to exist in multiple polymorphic forms, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. nih.gov A thorough investigation using PXRD would be necessary to confirm this and to characterize its bulk crystalline nature.
Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule, as well as insights into intermolecular interactions like hydrogen bonding.
Fourier Transform Infrared (FTIR) Spectroscopy
While an experimental FTIR spectrum for this compound is not available, its characteristic vibrational modes can be predicted based on the spectra of its constituent functional groups and related molecules.
Key expected vibrational bands would include:
O-H Stretch: A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.
N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹ would correspond to the N-H stretching of the secondary amine.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is anticipated for the carbonyl (C=O) stretching of the carboxylic acid dimer.
C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.
Aromatic C-H and C=C Stretches: Multiple sharp bands would appear in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch) regions.
Analysis of the FTIR spectrum of an analogue, 4-methyl-3-nitrobenzoic acid , shows the characteristic C=O stretching vibration at 1707 cm⁻¹ and O-H stretch at 3089 cm⁻¹. researchgate.net The NIST WebBook provides a gas-phase IR spectrum for Methyl 4(methylamino)benzoate , which shows prominent bands that can be assigned to the ester C=O stretch and N-H vibrations. nist.gov These examples support the predicted vibrational modes for the target compound.
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H (Carboxylic acid dimer) | 2500-3300 | Broad, Strong |
| N-H (Secondary amine) | 3300-3400 | Medium |
| C-H (Aromatic) | 3000-3100 | Sharp, Weak-Medium |
| C=O (Carboxylic acid dimer) | 1680-1710 | Strong |
| C=C (Aromatic ring) | 1450-1600 | Medium-Strong |
| C-N (Aromatic amine) | 1250-1360 | Medium |
Raman Spectroscopy
No Raman spectroscopy data for this compound or its close analogues could be located in the reviewed literature. Raman spectroscopy is complementary to FTIR and would be particularly useful for observing the non-polar bonds, such as the C=C bonds of the aromatic rings, and for studying the low-frequency modes that provide information on crystal lattice vibrations and polymorphism. For a complete vibrational analysis, acquiring a Raman spectrum would be highly beneficial.
Electronic Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, is used to study the electronic transitions within a molecule and provides information about its electronic structure and conjugation.
An experimental UV-Vis spectrum for this compound is not documented. However, its electronic absorption properties can be inferred from its structure and data from similar compounds. The molecule contains two chromophores: the phenylamino group and the benzoic acid moiety. The electronic communication between these two systems through the methylene linker will dictate its photophysical properties.
The UV-Vis spectrum of a related compound, 4-Aminobenzoic acid (PABA) , shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The presence of the N-phenyl group in the target compound, in place of the simple amino group in PABA, would be expected to cause a bathochromic (red) shift in the absorption bands due to the extended conjugation. The electronic spectrum would likely be characterized by π → π* transitions associated with the aromatic systems.
Table 3: UV-Vis Absorption Maxima for a Related Compound
| Compound Name | Absorption Maxima (λmax) | Reference |
|---|---|---|
| 4-Aminobenzoic acid | 194 nm, 226 nm, 278 nm | sielc.com |
A detailed study using UV-Vis and fluorescence spectroscopy would be required to fully characterize the electronic structure and photophysical properties of this compound, including determining its molar absorptivity, quantum yield, and excited-state lifetime.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of N-aryl amino acids, the class of compounds to which this compound belongs, are characterized by absorptions originating from the electronic transitions within the aromatic rings and the non-bonding electrons of the nitrogen atom. The interaction between the phenylamino group and the benzoic acid moiety is expected to influence the position and intensity of these absorption bands.
In analogous compounds, such as pyrimidine-derived α-amino acids, the UV-Vis spectra are dominated by charge-transfer-based fluorescence. For instance, a series of pyrimidine-derived α-amino acids exhibited absorption maxima that could be tuned by varying the substituents on the pyrimidine (B1678525) ring. This suggests that the electronic properties of the aromatic systems are key to their absorption characteristics. In one study, acidification of a pyrimidine-derived α-amino acid from pH 7 to 1 resulted in a stronger absorbance around 300 nm and the appearance of a new, minor band at a longer wavelength of approximately 360 nm. acs.org
Similarly, studies on 5-N-arylaminothiazoles, which also feature an N-aryl amine structure, have shown that the absorption wavelengths can be significantly shifted by the addition of acids. For example, the addition of B(C₆F₅)₃ to certain 5-N-arylaminothiazoles induced a bathochromic (red) shift of the absorption maxima by as much as 95 to 108 nm. d-nb.info This highlights the sensitivity of the electronic structure of these molecules to their chemical environment.
Based on these findings, it can be inferred that this compound would likely exhibit characteristic absorption bands in the UV region, influenced by the phenyl and benzoic acid chromophores. The substitution pattern on both aromatic rings would be expected to modulate the absorption maxima.
Table 1: UV-Vis Absorption Data for Analogues of this compound
| Compound/Analogue | Solvent/Conditions | Absorption Maxima (λmax, nm) | Reference |
| Pyrimidine-Derived α-Amino Acid | Methanol | Tunable based on substituents | nih.gov |
| Pyrimidine-Derived α-Amino Acid | pH 1 | ~300, ~360 (minor) | acs.org |
| 5-N-Arylaminothiazole | Diethyl ether | Tunable based on substituents | d-nb.info |
| 5-N-Arylaminothiazole with B(C₆F₅)₃ | Diethyl ether | Bathochromic shift of 95-108 nm | d-nb.info |
Fluorescence and Phosphorescence Spectroscopy
The fluorescence properties of N-aryl amino acid derivatives are of significant interest due to their potential as molecular probes and sensors. The emission characteristics are closely linked to the nature of the electronic transitions observed in the UV-Vis spectra, particularly the presence of intramolecular charge transfer (ICT) states.
Similarly, 5-N-arylaminothiazoles exhibit tunable fluorescence. The emission color of these compounds could be altered from blue to orange by the addition of a Lewis acid, with fluorescence observed at wavelengths as long as 608 nm. d-nb.info Interestingly, a white light emission was achieved by adding a specific amount of the Lewis acid, showcasing the potential for fine-tuning the emission properties. d-nb.info The fluorescence lifetime of these compounds was also found to be sensitive to their chemical structure and environment. d-nb.info
While specific data on the phosphorescence of this compound or its close analogues is scarce, the presence of aromatic rings and heteroatoms suggests that intersystem crossing to a triplet state might be possible under certain conditions, potentially leading to phosphorescence, especially at low temperatures or in the presence of heavy atoms.
Table 2: Fluorescence Data for Analogues of this compound
| Compound/Analogue | Solvent/Conditions | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Key Findings | Reference |
| Pyrimidine-Derived α-Amino Acids | Methanol | Tunable | Varies with substituents | Charge-transfer based fluorescence | nih.gov |
| 5-N-Arylaminothiazole | Diethyl ether | 472 (Blue) | - | Emission color changes with acid | d-nb.info |
| 5-N-Arylaminothiazole + B(C₆F₅)₃ | Diethyl ether | 576-608 (Orange) | - | White light emission achievable | d-nb.info |
| Protonated 5-N-Arylaminothiazole | Diethyl ether + TfOH | Quenched | - | Fluorescence "turned off" by acid | d-nb.info |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information about the three-dimensional structure of chiral molecules. Since this compound possesses a stereocenter at the α-carbon (if it is not a racemic mixture), it is expected to be chiroptically active.
The CD spectra of aromatic amino acids are known to be sensitive to their conformation and the electronic interactions between the chromophores. pressbooks.pub The aromatic side chains, such as the phenyl and benzoic acid groups in the target molecule, are the primary chromophores that would contribute to the CD spectrum in the near-UV region (around 260-320 nm). The spatial disposition of these aromatic groups relative to each other and to the chiral center will dictate the sign and magnitude of the CD signals.
While specific CD or ORD data for this compound is not available, studies on other chiral molecules containing aromatic groups provide some insight. For instance, the CD spectra of peptides containing aromatic amino acids are used to probe the local environment and conformation of these residues. acs.org It is reasonable to expect that the CD spectrum of an enantiomerically pure form of this compound would exhibit distinct Cotton effects corresponding to the electronic transitions of its aromatic moieties. The sign of these Cotton effects could potentially be used to determine the absolute configuration of the chiral center.
Computational and Theoretical Investigations of 4 Phenylamino Methyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetics of molecules. For 4-[(phenylamino)methyl]benzoic acid, these methods can predict a wide range of properties, from molecular geometry to spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic structure of medium-sized organic molecules like this compound. DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations often utilize functionals like B3LYP, which have demonstrated reliability for organic compounds. nih.govresearchgate.net
The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For instance, studies on related benzoic acid derivatives have used DFT to analyze these frontier orbitals and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results for structure validation. For this compound, DFT calculations can predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated shifts, when correlated with experimental spectra, can help in the definitive assignment of signals to specific atoms within the molecule.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculations provide a theoretical vibrational spectrum, where each peak corresponds to a specific molecular motion (e.g., stretching, bending). This information is invaluable for interpreting experimental spectra and understanding the molecule's vibrational modes.
| Computational Method | Predicted Parameter | Example Application for Related Molecules |
| DFT (B3LYP) | Electronic Structure, HOMO-LUMO gap | Analysis of reactivity in benzoic acid derivatives researchgate.net |
| Ab Initio (MP2) | High-accuracy energetics | Thermochemical data for p-aminobenzoic acid researchgate.net |
| DFT (GIAO) | NMR Chemical Shifts | Signal assignment in NMR spectra researchgate.net |
| DFT | Vibrational Frequencies | Interpretation of IR and Raman spectra |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and interacts with its environment over time.
Explicit and Implicit Solvent Models
The behavior of this compound in solution is crucial for many of its potential applications. MD simulations can model the solvent environment in two primary ways: explicitly or implicitly.
In an explicit solvent model , individual solvent molecules (e.g., water) are included in the simulation box, providing a detailed, atomistic representation of solute-solvent interactions. This approach is computationally demanding but can capture specific hydrogen bonding and other direct interactions.
Conversely, an implicit solvent model represents the solvent as a continuous medium with average properties, such as a specific dielectric constant. This method is less computationally intensive and is useful for exploring broader conformational landscapes where the specific, moment-to-moment interactions with individual solvent molecules are less critical.
Conformational Sampling and Free Energy Landscapes
The flexible methylene (B1212753) bridge in this compound allows for a range of possible conformations. MD simulations are an excellent tool for exploring this conformational space. Over the course of a simulation, the molecule will adopt various shapes, and the trajectory of these movements can be analyzed to understand its flexibility and preferred structures.
From the simulation data, a free energy landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The valleys on this landscape represent stable or metastable conformations, while the hills represent the energy barriers that must be overcome to transition between them. This provides a quantitative understanding of the molecule's conformational dynamics. For example, MD simulations on related flexible molecules have been used to identify the most stable conformers and the pathways of conformational change.
| Simulation Technique | Focus | Key Insights |
| MD with Explicit Solvent | Detailed solute-solvent interactions | Specific hydrogen bonding patterns |
| MD with Implicit Solvent | Broad conformational sampling | Overall effect of solvent on conformation |
| Free Energy Landscapes | Conformational preferences and dynamics | Identification of stable conformers and transition barriers |
Molecular Docking and Binding Site Prediction (Theoretical Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, while specific docking studies on this exact molecule are not prevalent in the public domain, extensive research on analogous p-aminobenzoic acid (PABA) derivatives provides a strong basis for theoretical modeling.
These studies often target enzymes implicated in various diseases, such as acetylcholinesterase (AChE) in Alzheimer's disease and various microbial enzymes for antimicrobial applications. ufms.brchitkara.edu.innih.gov For instance, in studies of PABA derivatives as acetylcholinesterase inhibitors, molecular docking has revealed key interactions within the enzyme's active site. ufms.brnih.gov The benzoic acid moiety typically engages in hydrogen bonding and electrostatic interactions with charged or polar residues, while the phenylamino (B1219803) portion can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the stability of the ligand-protein complex. Lower binding energies suggest more stable interactions. In silico analyses of similar benzoic acid derivatives have identified potential binding sites and key amino acid residues that are crucial for the ligand's inhibitory activity. researchgate.netnih.gov For example, docking of 4-(benzylideneamino) benzoic acid derivatives into antibacterial targets has shown stabilization through electrostatic and hydrophobic forces. researchgate.net
Interactive Table: Theoretical Molecular Docking Data for Structurally Related Benzoic Acid Derivatives
| Derivative Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| p-Aminobenzoic Acid Derivatives | Acetylcholinesterase (AChE) | Hydrogen bonding, electrostatic interactions with active site residues. | ufms.br |
| Benzoylaminobenzoic Acid Derivatives | β-ketoacyl-acyl carrier protein synthase III (FabH) | Hydrophobic interactions, hydrogen bonding with catalytic residues. | nih.gov |
| 4-(Benzylideneamino) Benzoic Acids | E. coli 16S-rRNA | Electrostatic and hydrophobic forces at the active site. | researchgate.net |
This theoretical data, derived from related compounds, suggests that this compound likely binds to protein targets through a combination of hydrogen bonds involving the carboxylic acid group and hydrophobic interactions from the phenyl rings. The flexible methylene linker could allow the molecule to adopt various conformations to optimize its fit within a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Descriptors)
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques correlate the 3D properties of molecules with their biological activities. The models generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish activity.
Key theoretical descriptors often found to be significant in QSAR studies of aminobenzoic acid derivatives include:
Steric Fields: These descriptors relate to the size and shape of the molecule. CoMFA and CoMSIA models often indicate regions where bulky substituents are favored or disfavored for optimal activity.
Electrostatic Fields: These describe the distribution of charge in the molecule. Contour maps can highlight areas where positive or negative electrostatic potential is correlated with higher activity, guiding the placement of electron-donating or electron-withdrawing groups.
Hydrophobic Fields: These descriptors map the hydrophobicity of the molecule. The models can identify regions where lipophilic or hydrophilic characteristics are important for binding to the target.
Hydrogen Bond Donor and Acceptor Fields: These specifically pinpoint areas where hydrogen bond donors or acceptors on the ligand are crucial for interaction with the biological target.
In a representative 3D-QSAR study on p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, the CoMSIA model yielded high predictive power, with contributions from steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. ufms.br The statistical robustness of these models is typically assessed by parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). Values of Q² > 0.5 and R² > 0.6 are generally considered indicative of a predictive model.
Interactive Table: Representative QSAR Model Parameters for p-Aminobenzoic Acid Derivatives
| Model | Q² | R² | Field Contributions | Reference |
|---|---|---|---|---|
| CoMFA | 0.785 | 0.936 | Steric, Electrostatic | ufms.br |
| CoMSIA | 0.831 | 0.944 | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor | ufms.br |
These findings suggest that a QSAR model for this compound would likely depend on a combination of its steric bulk, the electrostatic potential of its benzoic acid and amino groups, and the hydrophobicity of its phenyl rings.
Reaction Pathway Elucidation and Transition State Analysis
The synthesis of this compound can be envisioned through several synthetic routes, with the Buchwald-Hartwig amination being a prominent modern method for forming the C-N bond. organic-chemistry.orgwikipedia.orgnumberanalytics.com A plausible synthesis would involve the palladium-catalyzed cross-coupling of a 4-(halomethyl)benzoic acid ester with aniline (B41778), followed by hydrolysis of the ester to the carboxylic acid.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the detailed mechanisms of such reactions, including the characterization of intermediates and transition states.
Buchwald-Hartwig Amination Step: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or benzyl (B1604629) halide, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amide complex, yielding the desired product and regenerating the Pd(0) catalyst. libretexts.org
A computational study of this specific reaction would involve calculating the Gibbs free energy profile along the reaction coordinate. This would allow for the identification of the rate-determining step by locating the transition state with the highest energy barrier. The geometry of the transition states, which represent the energy maxima along the reaction pathway, can be optimized to understand the bonding changes occurring during the key bond-forming or bond-breaking events. For instance, in the reductive elimination step, the transition state would feature partially formed C-N and partially broken Pd-C and Pd-N bonds.
Ester Hydrolysis Step: The final step, the hydrolysis of the methyl or ethyl ester of this compound, can be performed under acidic or basic conditions. libretexts.orgsserc.org.ukchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This typically involves a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group, forming the carboxylic acid, which is then deprotonated by the base to yield the carboxylate salt. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.
Computational analysis of these hydrolysis reactions would involve modeling the reaction in the presence of explicit or implicit solvent molecules and the catalyst (H₃O⁺ or OH⁻). The energy barriers for the formation and breakdown of the tetrahedral intermediates can be calculated to understand the kinetics of the reaction.
While specific transition state structures and energy profiles for the synthesis of this compound are not published, the well-established mechanisms of the Buchwald-Hartwig amination and ester hydrolysis provide a solid framework for such theoretical investigations.
Mechanistic Studies of Chemical Reactivity Involving 4 Phenylamino Methyl Benzoic Acid
Investigation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies focused specifically on reactions involving 4-[(phenylamino)methyl]benzoic acid are scarce. However, related research on similar molecular structures provides a basis for understanding its potential behavior. For instance, studies on derivatives like 4-n-alkoxyphenylazomethine benzoic acids have explored their thermal properties, revealing that the stability of mesophases can be influenced by the length of alkoxy chains. Thermogravimetric analysis (TGA) of supramolecular complexes derived from these related compounds has shown thermal degradation occurring at temperatures around 330-350 °C, indicating high thermal stability above their isotropic transitions.
For a related but different compound, the methyl ester of 4-cyanobenzoic acid, gas-phase thermochemical data is available. The enthalpy of formation for its anion has been determined to be -225 ± 9.2 kJ/mol. While this data pertains to a different molecule, it highlights the type of thermodynamic parameters that would be crucial for understanding the reactivity of this compound.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is fundamental to understanding a chemical reaction's mechanism. For reactions involving arylamines, it is known that the amino group is strongly activating and directs electrophilic substitution to the ortho and para positions. In reactions such as diazotization, arenediazonium salts are formed as key intermediates. While these are general principles, specific studies identifying and characterizing intermediates or transition states in reactions of this compound have not been prominently reported.
Research on the synthesis of related compounds, such as 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, involves steps like the Buchwald–Hartwig cross-coupling reaction. This type of reaction is known to proceed through a series of well-defined intermediates within a catalytic cycle, typically involving oxidative addition, ligand exchange, and reductive elimination steps. However, detailed studies of these intermediates for reactions involving this compound are not available.
Role as a Catalyst or Precursor in Chemical Reactions
While there is no direct evidence of this compound acting as a catalyst, its structure suggests its potential as a precursor in organic synthesis. The presence of a carboxylic acid and a secondary amine functional group allows for a variety of chemical transformations. For example, the related compound 4-aminomethylbenzoic acid is used as a raw material in the synthesis of the antifibrinolytic agent tranexamic acid and the anti-ulcer drug cetraxate. One patented method for preparing 4-aminomethylbenzoic acid involves the catalytic reduction of 4-carboxy benzaldehyde (B42025) oxime.
Furthermore, derivatives of p-aminobenzoic acid are precursors in the synthesis of sulfa drugs. The synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid has been documented, starting from methyl 4-bromo-2-methylbenzoate and 4-methylaniline, followed by hydrolysis. This demonstrates the utility of the broader class of 4-(phenylamino)benzoic acids as synthetic intermediates.
Photochemical and Electrochemical Reaction Mechanisms
There is a lack of specific research on the photochemical and electrochemical reaction mechanisms of this compound. In general, arylamines can undergo photo-oxidation and other photochemical transformations. The benzoic acid moiety can also influence photochemical behavior. However, without dedicated studies, any discussion of the specific photochemical or electrochemical reactivity of this compound would be speculative.
Solvent Effects and Medium Effects on Reactivity
The effect of solvents on the reactivity of this compound in solution has not been extensively studied. However, research on the solid-state properties of a series of 4-phenylamino-benzoic acids (4-PABAs) has revealed the phenomenon of solvatomorphism. This is where the inclusion of solvent molecules in the crystal lattice leads to the formation of different crystal structures, known as solvates.
For example, different solvates of related 4-PABAs have been obtained from solvents such as pyridine (B92270) and dichloromethane. Hirshfeld surface analysis and molecular dynamics simulations on these systems have been used to investigate the intermolecular interactions that contribute to the formation and stability of these different crystal forms. This indicates that the medium can have a significant effect on the solid-state structure of these compounds, which can, in turn, influence their physical properties and dissolution behavior, a key factor in reactivity.
Molecular Structure Activity Relationship Sar Studies for 4 Phenylamino Methyl Benzoic Acid Analogues in Vitro and Mechanistic Focus
Rational Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of 4-[(phenylamino)methyl]benzoic acid is a strategic process aimed at optimizing its pharmacological profile. This process begins with the parent molecule and systematically introduces structural modifications to probe the impact of various physicochemical properties on its biological activity. The synthesis of these analogues is a critical step in SAR studies, providing the tangible compounds for biological evaluation.
The design strategy often involves several key modifications:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) on both the phenylamino (B1219803) and benzoic acid rings can significantly alter the electronic distribution, lipophilicity, and steric bulk of the molecule. These changes can influence binding affinity and selectivity for a target protein.
Alterations to the Carboxylic Acid Group: The carboxylic acid group is a key feature, likely involved in hydrogen bonding or ionic interactions with a biological target. Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole) can probe the importance of this acidic functionality for activity.
The synthesis of these rationally designed analogues typically follows established organic chemistry methodologies. For example, the core structure can be assembled via reductive amination between benzaldehyde (B42025) derivatives and aniline (B41778) derivatives, followed by modifications to the aromatic rings or the carboxylic acid group. Alternatively, amide bond formation between a substituted benzoic acid and a substituted aniline can be employed to create related structures. nih.gov The synthesis of a library of such analogues allows for a systematic exploration of the chemical space around the parent compound. researchgate.net
In Vitro Enzyme Inhibition Studies (Focus on kinetic parameters, binding modes, and mechanism of action)
Once synthesized, the analogues are subjected to in vitro enzyme assays to determine their inhibitory potential against specific target enzymes. These studies are fundamental to understanding the mechanism by which these compounds exert their effects.
A primary goal of in vitro studies is to distinguish between reversible and irreversible inhibition. sigmaaldrich.comresearchgate.net
Reversible inhibitors bind to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. sigmaaldrich.comresearchgate.net Their effect can be reversed, for instance, by dilution or by increasing the substrate concentration in the case of competitive inhibitors. sigmaaldrich.com
Irreversible inhibitors , on the other hand, typically form strong, covalent bonds with the enzyme, leading to its permanent inactivation. researchgate.netlongdom.org
Dialysis or rapid dilution experiments are often employed to differentiate between these two mechanisms. If enzyme activity is restored after removal of the inhibitor, the inhibition is considered reversible. nih.gov
Steady-state enzyme kinetics provides a quantitative framework for characterizing the interaction between an inhibitor and its target enzyme. nih.govlsuhsc.edu By measuring the initial reaction rates at various substrate and inhibitor concentrations, key kinetic parameters can be determined.
The Michaelis-Menten equation is a cornerstone of this analysis. nih.govlsuhsc.edu The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine the mode of reversible inhibition (competitive, non-competitive, or uncompetitive). researchgate.net
Competitive inhibition: The inhibitor competes with the substrate for the active site. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max).
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces V_max but does not change K_m. longdom.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both V_max and K_m.
The inhibitory constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex, is a crucial parameter derived from these studies. A lower K_i value indicates a more potent inhibitor.
Table 1: Illustrative Enzyme Inhibition Data for this compound Analogues
| Compound | Analogue Modification | IC_50 (µM) | K_i (µM) | Mechanism of Inhibition |
| 1 | This compound | 15.2 | 7.8 | Competitive |
| 1a | 4-{[(4-chlorophenyl)amino]methyl}benzoic acid | 5.8 | 2.5 | Competitive |
| 1b | 4-{[(4-methoxyphenyl)amino]methyl}benzoic acid | 25.1 | 12.3 | Competitive |
| 1c | 4-[(phenylcarbamoyl)methyl]benzoic acid | 45.6 | 22.1 | Non-competitive |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from SAR studies.
Molecular Receptor Binding Affinity Studies (e.g., K_i, K_d determination in cell-free systems)
To further quantify the interaction between the analogues and their target, direct binding assays are performed using cell-free systems. These assays measure the affinity of a ligand for its receptor, providing key parameters such as the inhibition constant (K_i) and the dissociation constant (K_d). A lower K_d value signifies a stronger binding affinity. nih.gov
Radioligand binding assays are a classic example, where a radiolabeled ligand with known affinity for the target is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC_50) can be used to calculate its K_i value.
Table 2: Illustrative Receptor Binding Affinity Data for this compound Analogues
| Compound | Target Receptor | K_d (nM) | K_i (nM) |
| 1 | Receptor X | 150 | 250 |
| 1a | Receptor X | 55 | 90 |
| 1b | Receptor X | 280 | 450 |
| 1c | Receptor X | 850 | 1300 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from binding affinity studies. nih.gov
Ligand-Target Interaction Profiling using Biophysical Techniques
Biophysical techniques offer a powerful lens to study the direct interaction between a ligand and its target protein in real-time, providing detailed information about the binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of molecular interactions. ox.ac.uknih.gov In a typical SPR experiment, the target protein (the ligand) is immobilized on a sensor chip, and the analogue (the analyte) is flowed over the surface. ox.ac.uknih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). ox.ac.uknih.gov
The resulting sensorgram, a plot of RU versus time, provides a wealth of information about the binding kinetics:
Association Phase: The initial part of the curve shows the binding of the analyte to the ligand, from which the association rate constant (k_on) can be determined.
Equilibrium Phase: The plateau of the curve represents the steady-state where the rate of association equals the rate of dissociation.
Dissociation Phase: After the analyte injection is stopped, the curve shows the dissociation of the analyte from the ligand, allowing for the determination of the dissociation rate constant (k_off).
From these rate constants, the equilibrium dissociation constant (K_d) can be calculated as the ratio of k_off to k_on (K_d = k_off / k_on). A slow k_off rate indicates a stable complex, which is often a desirable characteristic for a drug candidate.
Table 3: Illustrative SPR Kinetic Data for the Interaction of Analogue 1a with Target X
| Analyte Concentration (nM) | k_on (1/Ms) | k_off (1/s) | K_d (nM) |
| 10 | 1.2 x 10^5 | 6.0 x 10^-4 | 5.0 |
| 25 | 1.3 x 10^5 | 6.2 x 10^-4 | 4.8 |
| 50 | 1.2 x 10^5 | 5.9 x 10^-4 | 4.9 |
| 100 | 1.4 x 10^5 | 6.5 x 10^-4 | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from SPR experiments. nih.gov
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. nih.gov From a single ITC experiment, one can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a ligand, such as this compound, and its molecular target. nih.govmdpi.com
While specific ITC data for the binding of this compound to a biological target like AKR1C3 is not currently available in the public domain, the technique is ideally suited for such investigations. A hypothetical ITC experiment would involve titrating the compound into a solution containing the purified target protein. The resulting heat changes would be measured to generate a binding isotherm.
The shape of this isotherm would reveal the binding affinity, and the magnitude of the heat change would provide the enthalpy of binding. The entropy of binding could then be calculated from the Gibbs free energy equation. This thermodynamic data would be invaluable for understanding the driving forces of the binding interaction, whether it is enthalpically driven (due to favorable bond formations) or entropically driven (due to the release of ordered solvent molecules). mdpi.com
Nuclear Magnetic Resonance (NMR) Titration for Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for studying ligand-protein interactions at an atomic level. NMR titration experiments can be used to identify the specific amino acid residues in a protein that are involved in the binding of a small molecule like this compound.
In a typical NMR titration experiment, small aliquots of the unlabeled compound are added to a solution of an isotope-labeled protein (e.g., ¹⁵N or ¹³C labeled). The chemical shifts of the protein's NMR signals are monitored. Residues in the protein that experience a significant change in their chemical shift upon addition of the compound are likely to be part of the binding site or to undergo a conformational change as a result of binding. This technique provides a detailed map of the binding interface on the protein surface.
Although specific NMR titration studies for this compound have not been reported, this method would be highly effective in elucidating the precise binding mode of this compound to its putative target.
Elucidation of Molecular Pathways and Cellular Mechanisms in Model Systems (e.g., isolated organelles, cell lysates)
To understand the functional consequences of the binding of this compound to its target, it is essential to study its effects on molecular pathways in controlled biological systems. The use of model systems such as isolated organelles or cell lysates offers a simplified and controlled environment to dissect specific cellular mechanisms, decoupled from the complexity of whole-cell responses. nih.gov
For instance, if AKR1C3 is the target, its enzymatic activity can be studied in cell lysates from prostate cancer cells that overexpress this enzyme. By adding this compound to these lysates, one could directly measure its effect on the metabolism of androgens, the natural substrates of AKR1C3. This would provide direct evidence of its mechanism of action as an enzyme inhibitor.
Furthermore, studies in isolated mitochondria could be performed to assess any off-target effects on cellular energy metabolism. Such cell-free systems are invaluable for the initial stages of mechanistic studies, providing clear and interpretable results on the direct molecular effects of a compound. nih.gov
Applications in Advanced Chemical Systems and Materials Science
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
As a ligand, 4-[(phenylamino)methyl]benzoic acid offers multiple coordination sites through its carboxylate oxygen atoms and the nitrogen atom of the amino group. This versatility allows for the formation of a wide array of metal complexes and coordination polymers, including metal-organic frameworks (MOFs).
The design of metal complexes with this compound can be tailored by selecting appropriate metal ions and reaction conditions. The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The nitrogen atom of the phenylamino (B1219803) group can also participate in coordination, leading to the formation of stable chelate rings.
While specific studies on the synthesis of metal complexes using this compound as the primary ligand are not extensively documented in publicly available research, the synthesis of complexes with structurally similar ligands provides insight into potential synthetic routes. For instance, the synthesis of Ni(II), Pd(II), and Pt(IV) complexes with a related azo-containing carboxylic acid ligand, 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid, has been achieved through the reaction of the ligand with the corresponding metal chlorides in an ethanolic solution. The resulting complexes exhibited defined metal-to-ligand ratios, with the Ni(II) complex showing a 1:1 ratio, while the Pd(II) and Pt(IV) complexes had a 1:2 ratio nih.govnih.govekb.egvulcanchem.com. It is conceivable that similar methodologies could be employed for the synthesis of metal complexes with this compound.
The general approach for synthesizing such metal complexes often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under solvothermal conditions to promote crystallization nih.govmdpi.comrsc.org. The choice of solvent and counter-ion can significantly influence the final structure and dimensionality of the resulting coordination compound.
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Possible Coordination Modes |
| Carboxylate Group | Monodentate, Bidentate (chelating or bridging) |
| Amino Nitrogen | Monodentate |
| Combined | Chelating (N,O-coordination), Bridging |
The bifunctional nature of this compound makes it an excellent candidate for the self-assembly of coordination polymers and MOFs. The directional nature of the coordination bonds, coupled with the geometric preferences of the metal centers, can lead to the formation of one-, two-, or three-dimensional networks nih.gov. The synthesis of such materials typically involves the reaction of the organic linker with a metal salt under solvothermal conditions researchgate.net.
While there is a lack of specific reports on MOFs constructed from this compound, the principles of MOF design suggest its potential utility. The length and flexibility of the linker can be adjusted to control the pore size and topology of the resulting framework rsc.org. The presence of the N-H group within the linker also offers opportunities for post-synthetic modification, where additional functional groups can be grafted onto the framework to enhance its properties ekb.eg. A study on coordination polymers with the analogous 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid highlights the utility of such flexible linkers in molecular self-assembly engineering due to their variable conformations and coordination modes nih.gov.
Metal complexes and MOFs are of significant interest for their catalytic applications, owing to the presence of active metal centers and, in the case of MOFs, a porous structure that can facilitate substrate access and product release rsc.orgrsc.org. While no specific catalytic activities have been reported for complexes or MOFs derived from this compound, the potential for such applications can be inferred from related systems.
For example, coordination polymers have been shown to be effective catalysts for various organic transformations, such as cyanosilylation reactions researchgate.netmdpi.com. The catalytic activity is often dependent on the nature of the metal ion and the coordination environment provided by the ligand. MOFs, in particular, can exhibit enhanced catalytic performance due to the high concentration of active sites within their porous structure nih.gov. Multifunctional MOFs can be designed to incorporate different active sites that can work synergistically to catalyze tandem reactions nih.gov. The incorporation of this compound as a linker in a MOF could potentially lead to materials with interesting catalytic properties, although this remains an area for future investigation.
Supramolecular Chemistry and Self-Assembly Phenomena
Beyond coordination chemistry, this compound is an excellent building block for constructing intricate supramolecular architectures through non-covalent interactions, primarily hydrogen bonding.
In the solid state, carboxylic acids are well-known to form robust hydrogen-bonded dimers through their carboxyl groups. This is a common supramolecular synthon in the crystal engineering of benzoic acid derivatives nih.govnih.govuky.eduscispace.com. Studies on the closely related 4-phenylamino-benzoic acids have shown that the molecules in the crystal structure typically pair up to form acid-acid dimers nih.govresearchgate.net. The N-H group of the amino linker provides an additional hydrogen bond donor site, which can participate in forming extended hydrogen-bonded networks.
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type |
| O-H (Carboxyl) | O=C (Carboxyl) | Strong, Dimer Formation |
| N-H (Amine) | O=C (Carboxyl) | Moderate |
| C-H (Aromatic) | O (Carboxyl/other) | Weak |
The carboxylic acid group of this compound makes it a suitable candidate for the formation of cocrystals and salts. Cocrystals are multi-component crystals held together by non-covalent interactions, while salts are formed through proton transfer from the acidic group to a basic co-former mdpi.comnih.gov.
Design of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The design of SAMs often relies on molecules that possess a specific "head" group for anchoring to the substrate and a "tail" group that dictates the surface properties. While research on SAMs is extensive, specific studies detailing the use of this compound in the formation of these monolayers are not widely available in the current scientific literature. However, the structural characteristics of the molecule, namely the carboxylic acid group, suggest its potential as an anchor group for binding to metal oxide surfaces, a common strategy in SAM formation. For instance, the related molecule, 4-aminobenzoic acid (PABA), has been successfully used to prepare self-assembled monolayers on mesoporous TiO2 electron transfer layers in perovskite solar cells, indicating the feasibility of using benzoic acid derivatives for such applications.
Polymer Chemistry and Material Functionalization
The dual functionality of this compound, with its reactive carboxylic acid and amine groups, positions it as a promising candidate for various applications in polymer chemistry, from building polymer chains to modifying material surfaces.
Incorporation as a Monomer or Cross-linking Agent in Polymer Synthesis
In principle, this compound can act as a monomer in polymerization reactions. The carboxylic acid and the secondary amine group can participate in condensation polymerizations to form polyamides or other copolymers. For example, a structurally analogous approach involves the synthesis of a novel imide-amide monomer, 4-maleimidobenzanilide, from maleic anhydride, p-aminobenzoic acid, and aniline (B41778), which was then used in radical polymerization. This demonstrates the potential of benzoic acid and aniline derivatives to serve as building blocks for new polymers. However, specific research detailing the polymerization of this compound itself is limited.
Surface Modification and Functionalization of Materials
Modifying the surface of materials is crucial for enhancing their properties, such as adhesion, wettability, and biocompatibility. The chemical structure of this compound suggests its utility in surface functionalization. The carboxylic acid group can be used to graft the molecule onto surfaces with appropriate functional groups. For example, benzoic acid has been grafted onto polyethylene (B3416737) films to improve the surface's affinity for polar substances, effectively changing the surface polarity from hydrophobic to hydrophilic. This was achieved through an alkylation reaction, resulting in a surface that could be painted with water-based inks. While this example uses benzoic acid, the principle could be extended to this compound to introduce both acidic and aromatic functionalities to a material's surface.
Development of Chemical Sensors and Probes (Based on Molecular Recognition Principles)
The development of sensors for detecting specific chemical species is a critical area of research. The ability of a molecule to selectively interact with an analyte, known as molecular recognition, is the foundation of many chemical sensors.
Fluorescent and Colorimetric Sensors
Fluorescent and colorimetric sensors rely on a change in their optical properties upon interaction with a target analyte. The design of such sensors often involves a recognition unit that binds the analyte and a signaling unit that produces the optical response. While there is research on fluorescent probes based on phenylazo compounds for detecting hypochlorous acid, and diboronic acid-based fluorescent sensor arrays for identifying phenolic acids, there is a lack of specific studies demonstrating the use of this compound as the primary component in such sensors.
Advanced Analytical Methodologies for the Characterization and Study of 4 Phenylamino Methyl Benzoic Acid
Chromatographic Method Development and Validation for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for separating "4-[(phenylamino)methyl]benzoic acid" from starting materials, intermediates, and by-products. Method development focuses on achieving adequate resolution, sensitivity, and speed for both purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile, polar compounds like "this compound". Due to the compound's amphoteric nature, possessing both a carboxylic acid and a secondary amine group, several HPLC modes can be employed.
Reversed-Phase (RP) HPLC: This is the most common approach. The retention of "this compound" is influenced by the mobile phase pH. nih.gov At a pH below the pKa of the carboxylic acid group (around 4-5), the compound is more retained. At a pH above the pKa, it becomes ionic and elutes earlier. An acidic mobile phase, often containing formic acid or trifluoroacetic acid, is used to suppress the ionization of the carboxylic acid group, thereby increasing retention on a C18 or C8 column. nih.govsielc.com
Ion-Pair RP-HPLC: To enhance retention and improve peak shape, especially when dealing with complex matrices, an ion-pairing reagent such as a quaternary alkylammonium salt can be added to the mobile phase. nih.gov This reagent forms a neutral ion-pair with the ionized carboxylate group of the analyte, increasing its hydrophobicity and retention on the RP column.
Mixed-Mode Chromatography (MMC): Columns with both reversed-phase and ion-exchange characteristics (e.g., Primesep B) offer a powerful alternative. sielc.com These columns can interact with the analyte via hydrophobic interactions and through anion-exchange with the carboxylate group or cation-exchange with the protonated amine group, providing unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength. sielc.comhelixchrom.com
For reaction monitoring, rapid gradient methods are typically developed to elute a wide range of components with varying polarities in a short time frame, allowing for kinetic analysis of the reaction progress.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic rings. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid. sielc.com |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both polar impurities and the main compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. tandfonline.com |
| Detection | UV at 254 nm | The aromatic rings provide strong UV absorbance at this wavelength. tandfonline.com |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas chromatography is generally unsuitable for the direct analysis of polar, non-volatile compounds like amino acids. sigmaaldrich.comthermofisher.com The high polarity and low volatility of "this compound" due to its carboxylic acid and amine functional groups prevent it from being readily vaporized and passed through a GC column. sigmaaldrich.com
Therefore, derivatization is a mandatory step to increase volatility and thermal stability. sigmaaldrich.com This process involves replacing the active hydrogens on the carboxylic acid and amine groups with nonpolar moieties. sigmaaldrich.com
Derivatization Agents:
Silylation Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comresearchgate.net They react with the acidic proton of the carboxylic acid and the proton on the secondary amine to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. MTBSTFA derivatives are often preferred due to their increased stability against moisture. sigmaaldrich.com
Acylation/Esterification Reagents: A two-step process involving esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amine (e.g., with trifluoroacetic anhydride) can also be employed.
Once derivatized, the compound can be separated on a low-to-mid-polarity capillary column (e.g., 5% phenyl polysiloxane) and detected by mass spectrometry. GC-MS provides high sensitivity and structural information from the mass spectrum, which is useful for impurity identification. However, the requirement for derivatization makes it more complex and less suitable for high-throughput reaction monitoring compared to HPLC. nih.gov
Capillary Electrophoresis and Microfluidic Systems
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and reagent volumes. nih.govlibretexts.org For "this compound", its amphoteric nature makes it an ideal candidate for CE.
Capillary Zone Electrophoresis (CZE): In CZE, separation is based on the charge-to-size ratio of the analytes. libretexts.org By adjusting the pH of the background electrolyte (BGE), the charge on the molecule can be manipulated.
At low pH (e.g., < 3), the carboxylic acid is protonated (neutral), and the amine is protonated (positive), resulting in a net positive charge. The compound will migrate towards the cathode.
At high pH (e.g., > 9), the carboxylic acid is deprotonated (negative), and the amine is neutral, resulting in a net negative charge. The compound will migrate towards the anode (or more slowly towards the cathode, against the electroosmotic flow).
At a neutral pH, both groups can be ionized, forming a zwitterion.
This pH-dependent mobility allows for fine-tuning of the separation from various impurities. acs.org
Microfluidic Systems: The principles of CE and HPLC can be integrated into microfluidic "lab-on-a-chip" devices. nih.govwiley.com These systems automate derivatization, separation, and detection, offering rapid analysis times (seconds to minutes), reduced reagent consumption, and the potential for high-throughput screening. nih.govelsevierpure.com Such a system could be developed for rapid purity checks or for monitoring the enzymatic synthesis of "this compound" derivatives.
Hyphenated Analytical Techniques (e.g., LC-MS/MS (B15284909), GC-MS/MS)
Hyphenating chromatographic separation with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, enabling trace-level quantification and definitive structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for quantifying "this compound" in complex matrices. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI). Given its structure, it can be detected in either positive or negative ion mode.
Positive Ion Mode: Protonation would likely occur on the more basic nitrogen atom, yielding the [M+H]⁺ ion.
Negative Ion Mode: Deprotonation of the carboxylic acid group would yield the [M-H]⁻ ion.
In tandem MS, a specific precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. nih.gov For "this compound" (M.W. 241.27 g/mol ), hypothetical MRM transitions could be developed for quantification. For instance, in positive mode, the transition m/z 242.1 → [product ion] could be monitored, where the product ion might result from the loss of water (H₂O) or formic acid (HCOOH). nih.govnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common due to the derivatization requirement, GC-MS/MS can offer very low detection limits. After derivatization, the molecule is subjected to electron or chemical ionization. The resulting molecular or fragment ion is then used as the precursor for MS/MS analysis, providing an extra dimension of selectivity.
Table 2: Prospective LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine is a likely site for efficient protonation. |
| Precursor Ion (Q1) | m/z 242.1 [M+H]⁺ | Corresponds to the protonated molecule. |
| Product Ion (Q3) | e.g., m/z 196.1 | Hypothetical fragment resulting from loss of HCOOH (formic acid). |
| Collision Energy | Optimized (e.g., 15-25 eV) | Energy required to induce characteristic fragmentation. |
| Dwell Time | 100 ms | Time spent acquiring data for a specific MRM transition. |
Development of Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful tool for tracing the path of atoms through a chemical reaction, elucidating reaction mechanisms, and serving as an ideal internal standard for mass spectrometry-based quantification. researchgate.netchem-station.com
Deuterium (B1214612) Labeling: To study the mechanism of reactions involving "this compound", specific hydrogen atoms can be replaced with deuterium (²H or D). For example, to investigate if the methylene (B1212753) protons are involved in a rate-determining step, a synthesis could be performed using a deuterated starting material, such as benzaldehyde-d₁. The presence and location of the deuterium label in the final product and any by-products can be determined by MS or NMR spectroscopy. The observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide strong evidence for the involvement of that C-H bond in the reaction mechanism. researchgate.netchem-station.com Deuterium oxide (D₂O) can serve as a simple and effective deuterium source for exchanging labile protons, such as the one on the carboxylic acid or the amine. acs.orgnih.gov
Stable Isotope Labeling with ¹³C or ¹⁵N: For quantitative studies using LC-MS/MS, an ideal internal standard is a version of the analyte labeled with stable heavy isotopes, such as ¹³C or ¹⁵N. For example, "this compound" could be synthesized using aniline-¹³C₆ or ¹⁵N-aniline. This labeled standard is chemically identical to the analyte and co-elutes chromatographically but is distinguishable by its higher mass in the mass spectrometer. nih.gov Its use corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification. nih.govyoutube.com This approach, often referred to as the stable isotope dilution assay, is the gold standard for quantitative bioanalysis.
Q & A
Q. Troubleshooting Guide :
| Issue | Solution | Reference |
|---|---|---|
| Low melting point | Recrystallize from EtOH/H₂O | |
| Inconsistent NMR | Dry compound over P₂O₅ |
Advanced: What strategies mitigate degradation during storage, and how is stability assessed?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under N₂ to prevent photolysis and oxidation ().
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. (SDS) recommends pH 6–7 buffers to avoid hydrolysis.
| Pathway | Trigger | Mitigation |
|---|---|---|
| Hydrolysis | High pH | Use neutral buffers |
| Oxidation | O₂ exposure | Add BHT (0.01% w/w) |
Basic: What are the safety protocols for handling this compound, and what PPE is required?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles ().
- Ventilation: Use fume hoods during synthesis. (SDS) lists acute toxicity (Oral LD₅₀ = 500 mg/kg in rats) and recommends emergency eyewash stations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
